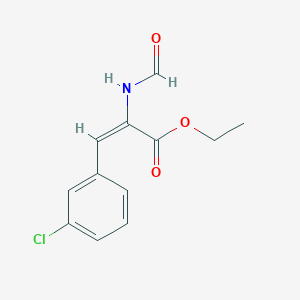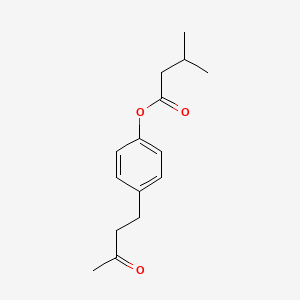
4-(3-Oxobutyl)phenyl isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Oxobutyl)phenyl isovalerate: is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.3175 g/mol It is a phenyl ester derivative, specifically an ester of 3-methylbutanoic acid and 4-(3-oxobutyl)phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxobutyl)phenyl isovalerate typically involves the esterification of 4-(3-oxobutyl)phenol with isovaleric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the pure compound from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Oxobutyl)phenyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Oxobutyl)phenyl isovalerate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products
Wirkmechanismus
The mechanism of action of 4-(3-Oxobutyl)phenyl isovalerate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its ester functional group allows it to participate in hydrolysis reactions, releasing the active phenol and isovaleric acid components. These components can then interact with cellular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-(3-Oxobutyl)phenyl acetate
- 4-(3-Oxobutyl)phenyl butyrate
- 4-(3-Oxobutyl)phenyl propionate
Comparison: 4-(3-Oxobutyl)phenyl isovalerate is unique due to its specific ester linkage with isovaleric acid, which imparts distinct chemical and biological properties. Compared to its analogs, such as 4-(3-Oxobutyl)phenyl acetate, it may exhibit different reactivity and stability profiles. The choice of ester group can influence the compound’s solubility, volatility, and interaction with biological targets, making this compound a valuable compound for targeted research applications .
Eigenschaften
CAS-Nummer |
84812-71-5 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
[4-(3-oxobutyl)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H20O3/c1-11(2)10-15(17)18-14-8-6-13(7-9-14)5-4-12(3)16/h6-9,11H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
TXFRWSBGEBFNFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


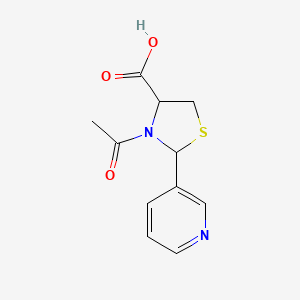
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12662850.png)
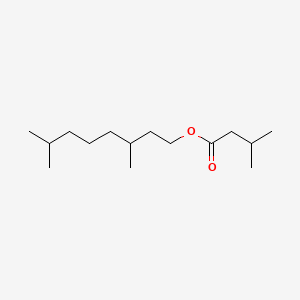

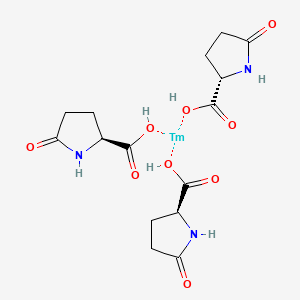
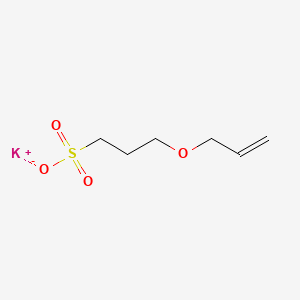
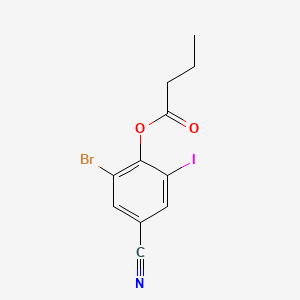
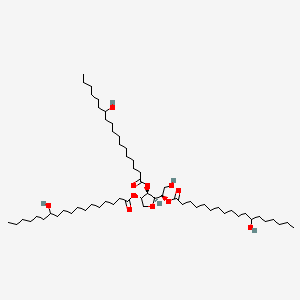
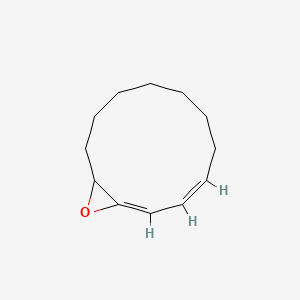
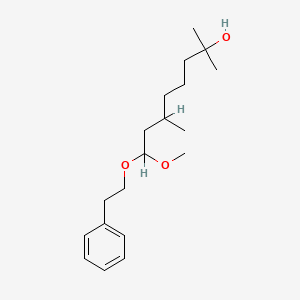
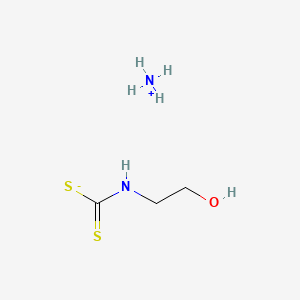
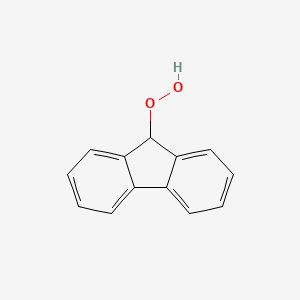
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
